N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a quinoxaline moiety, and a piperidine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(24-11-15-7-8-19-20(10-15)29-14-28-19)16-4-3-9-26(13-16)21-12-23-17-5-1-2-6-18(17)25-21/h1-2,5-8,10,12,16H,3-4,9,11,13-14H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNVIANBSJFHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and quinoxaline intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Formation of Benzodioxole Intermediate: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of Quinoxaline Intermediate: This can be achieved by condensing o-phenylenediamine with a diketone, such as glyoxal, under reflux conditions.
Coupling Reactions: The benzodioxole and quinoxaline intermediates are then coupled with a piperidine derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or quinoxaline rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: This compound shares the benzodioxole moiety but differs in its amine group.
N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine: This compound features a similar benzodioxole structure but with additional functional groups.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is unique due to its combination of benzodioxole, quinoxaline, and piperidine carboxamide moieties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxole ring , a quinoxaline moiety , and a piperidine carboxamide group . The presence of these functional groups allows it to participate in various chemical reactions and interact with biological targets effectively.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 341.34 g/mol |
| CAS Number | 941887-09-8 |
| Solubility | Soluble in DMSO and DMF |
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures often exhibit activity as modulators of neurotransmitter systems or as inhibitors of enzymes involved in pain signaling pathways. Preliminary studies suggest that this compound may inhibit certain kinases or proteases, affecting cell signaling pathways and potentially inducing apoptosis in cancer cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific kinases linked to tumor growth suggests its potential as an anticancer agent .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against several pathogens. Research indicates that it could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of the compound on human breast cancer cells (MCF7). The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups.
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential utility in treating resistant infections .
Q & A
Q. What are the recommended synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step organic reactions, including amide bond formation between the benzodioxole and quinoxaline-piperidine moieties. Key steps include:
- Coupling agents : Use carbodiimides (e.g., DCC) or triethylamine to facilitate amide bond formation between the benzodioxolylmethylamine and piperidine-3-carboxylic acid derivative .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction kinetics .
- Purification : Column chromatography or recrystallization ensures high purity, monitored via TLC and NMR .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological approaches include:
- Spectroscopic techniques :
- NMR : Analyze proton environments (e.g., benzodioxole methylene protons at δ 4.2–5.0 ppm; quinoxaline aromatic protons at δ 8.0–9.0 ppm) .
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and benzodioxole ether linkages (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₂₃H₂₂N₄O₃) .
Q. What preliminary assays are recommended to assess its biological activity?
Initial screening should focus on:
- Enzyme/receptor binding assays : Use fluorescence polarization or radioligand displacement to evaluate affinity for targets like serotonin/norepinephrine transporters .
- Cell viability assays : MTT or SRB assays quantify cytotoxicity in relevant cell lines (e.g., neuronal or cancer models) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .
- Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
- Metabolic stability assessment : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .
Q. What strategies are effective for improving the compound’s aqueous solubility without compromising bioactivity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the piperidine or quinoxaline moieties .
- Cocrystallization : Screen with coformers like succinic acid to enhance dissolution rates .
- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve bioavailability .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking : Model interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
- QSAR modeling : Corlate structural features (e.g., logP, polar surface area) with absorption data to prioritize derivatives .
- MD simulations : Assess binding stability to target receptors (e.g., neurotransmitter transporters) over nanosecond timescales .
Q. What experimental designs are suitable for elucidating its mechanism of action in complex biological systems?
- Transcriptomic profiling : RNA-seq or single-cell sequencing identifies differentially expressed pathways post-treatment .
- Chemical proteomics : Use photoaffinity labeling or activity-based probes to map direct protein targets .
- In vivo models : Test behavioral or physiological endpoints in rodent models of neurological disorders (e.g., depression, anxiety) .
Methodological Notes
- Crystallography : For structural determination, employ SHELX programs (SHELXL for refinement, SHELXD for phasing) to resolve electron density maps from X-ray data .
- Data reproducibility : Use orthogonal assays (e.g., SPR alongside ITC) to validate binding constants .
- Safety protocols : Follow TCI America’s guidelines for handling hazardous intermediates (e.g., proper PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
